1-(2,5-Dimethylfuran-3-yl)ethan-1-amine
Overview
Description
1-(2,5-Dimethylfuran-3-yl)ethan-1-amine is an organic compound with the CAS Number: 317830-20-9 . It has a molecular weight of 139.2 . The IUPAC name for this compound is 1-(2,5-dimethyl-3-furyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Fluorescent Chemosensor Development
A key application of 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine is in the development of fluorescent chemosensors. A study demonstrated the use of a derivative of this compound as a dual responsive fluorescent chemosensor for Fe³⁺ ions and picric acid, with nanomolar detection limits, employing a 'turn off' mechanism (Shylaja et al., 2020).
Asymmetric Organocatalysis
In asymmetric organocatalysis, this compound has been employed in 4 + 3 cycloaddition reactions. One study demonstrated its use in forming cycloadducts with significant enantiomeric excess, showcasing its potential in creating chiral compounds (Harmata et al., 2003).
Nonlinear Optical Property Study
The compound has been investigated for its nonlinear optical properties. Research indicates that derivatives of this compound exhibit significant nonlinear refractive indexes and absorption coefficients, making them suitable for optical applications (Razvi et al., 2019).
Photophysical Investigation
The photophysical properties of derivatives of this compound have been extensively studied. A particular derivative showed varying solvatochromic properties and photostability in different solvents, indicating potential use in probing and quenching applications (Asiri et al., 2017).
Chemical Synthesis Applications
This compound is integral in various chemical synthesis processes. For instance, it has been used in the synthesis of cycloaddition products, indicating its versatility in organic synthesis (Fleck et al., 2003).
Safety and Hazards
The compound has several hazard statements including H227, H302, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . These codes correspond to specific safety and hazard guidelines.
Properties
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHKKBLSINVYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588033 | |
Record name | 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317830-20-9 | |
Record name | 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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